molecular formula C42H72O14 B2554301 Mogroside IIA1 CAS No. 88901-44-4

Mogroside IIA1

Cat. No.: B2554301
CAS No.: 88901-44-4
M. Wt: 801.0 g/mol
InChI Key: NWPTUAQJIALPLJ-NCHDIWMLSA-N
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Description

Mogroside IIA1 is a triterpene glycoside compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound has gained attention due to its potential health benefits, including antioxidant, anti-diabetic, and anti-cancer properties .

Mechanism of Action

Target of Action

Mogroside IIA1, a triterpenoid glycoside, is a nonsugar sweetener derived from the fruits of Siraitia grosvenorii . It is known to exhibit antioxidant, antidiabetic, and anticancer activities It’s suggested that it may interact with no synthase .

Mode of Action

It is known that mogrosides, including this compound, exhibit antioxidant, antidiabetic, and anticancer activities . This suggests that this compound may interact with its targets to exert these effects. More research is needed to fully elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

It is suggested that the protective effects of mogrosides, including this compound, could be due to their antioxidant, antidiabetic, and anticancer activities These activities suggest that this compound may affect pathways related to oxidative stress, glucose metabolism, and cell proliferation

Pharmacokinetics

It is known that mogrosides, including this compound, are sweeter than sucrose . This suggests that this compound may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

It is suggested that this compound exhibits antioxidant, antidiabetic, and anticancer activities This suggests that this compound may help to reduce oxidative stress, regulate glucose metabolism, and inhibit cell proliferation

Action Environment

It is known that mogrosides, including this compound, are derived from the fruits of siraitia grosvenorii . This suggests that the action of this compound may be influenced by factors such as the growth conditions of the Siraitia grosvenorii plant and the processing of its fruits. More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mogroside IIA1 involves the extraction of mogrosides from the monk fruit. The process typically includes the following steps:

    Extraction: The fruit is crushed, and the mogrosides are extracted using solvents such as ethanol or water.

    Purification: The extract is then purified using techniques like column chromatography to isolate this compound.

    Hydrolysis: Enzymatic hydrolysis can be employed to convert other mogrosides into this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of macroporous resins for adsorption and separation is common in industrial settings to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Mogroside IIA1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

Mogroside IIA1 exhibits several pharmacological activities that contribute to its therapeutic potential:

  • Antioxidant Activity : Studies have demonstrated that mogrosides, including this compound, possess strong antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including diabetes and neurodegenerative disorders .
  • Anti-diabetic Effects : Research indicates that this compound can significantly lower blood glucose levels. In diabetic mouse models, it has been shown to improve insulin sensitivity and reduce hyperglycemia by inhibiting glucose conversion and enhancing insulin secretion from pancreatic cells .
  • Anti-inflammatory Effects : this compound has been linked to the modulation of inflammatory pathways. It helps reduce the expression of pro-inflammatory cytokines, which can be beneficial in conditions like asthma and other inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound are extensive:

  • Diabetes Management : Its ability to regulate blood sugar levels positions this compound as a promising candidate for diabetes treatment. Studies have shown that it can mitigate complications associated with diabetes by improving metabolic parameters and reducing oxidative stress .
  • Neuroprotection : Recent findings suggest that mogrosides may have neuroprotective effects. In models of Parkinson's disease, this compound has been observed to enhance neuronal survival and function by mitigating neurotoxicity caused by environmental toxins .
  • Respiratory Health : The compound has demonstrated efficacy in improving respiratory function by reducing cough reflexes and enhancing mucus clearance in animal models, indicating potential applications in treating respiratory conditions .

Food Science Applications

This compound is also recognized for its applications in food science:

  • Natural Sweetener : As a natural sweetener, this compound is significantly sweeter than sucrose (up to 100 times), making it an attractive alternative for sugar reduction in food products. Its use can help address health concerns related to excessive sugar intake .
  • Functional Food Ingredient : Due to its health-promoting properties, this compound is being explored as a functional ingredient in various food products aimed at enhancing nutritional value while providing health benefits.

Case Studies and Research Findings

Several studies underscore the effectiveness of this compound across different applications:

StudyFocusFindings
Yang et al., 2016Antioxidant ActivityDemonstrated significant free radical scavenging activity of mogrosides, including this compound .
Suzuki et al., 2007Diabetes ManagementShowed improved insulin response and reduced blood sugar levels in diabetic rats treated with mogrosides .
Takemoto et al., 1983NeuroprotectionFound that mogrosides protect neuronal cells from toxin-induced damage in vitro .

Comparison with Similar Compounds

Mogroside IIA1 is part of a family of mogrosides, which include:

Uniqueness: this compound stands out due to its specific glycoside structure, which contributes to its unique sweetness profile and health benefits. Its combination of antioxidant, anti-diabetic, and anti-cancer activities makes it a compound of significant interest in various fields of research .

Biological Activity

Mogroside IIA1, a prominent compound derived from the fruit of Siraitia grosvenorii (commonly known as monk fruit), has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies that highlight the potential therapeutic applications of this compound.

Overview of this compound

This compound is one of several mogrosides, which are glycosides known for their natural sweetness and health benefits. These compounds are primarily utilized in traditional medicine and as natural sweeteners. Research indicates that this compound possesses various biological activities, including anti-inflammatory, hypoglycemic, and antioxidant effects.

1. Hypoglycemic Effects

This compound has been shown to effectively lower blood glucose levels. In a study involving high-fat diet and streptozocin (HFD/STZ)-induced diabetic rats, this compound significantly improved insulin sensitivity by increasing glucagon-like peptide-1 (GLP-1) levels and activating AMP-activated protein kinase (AMPK) pathways .

StudyModelDosageFindings
Suzuki et al. (2007)Type II diabetic rats40% mogroside extractImproved insulin response; reduced blood sugar levels
Zhou et al. (2019)HFD/STZ-induced ratsNot specifiedIncreased GLP-1 levels; improved insulin sensitivity

2. Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects. It has been demonstrated to reduce the expression of pro-inflammatory cytokines in various models. For instance, in in vitro studies with RAW264.7 cells, this compound inhibited nitric oxide (NO) production induced by lipopolysaccharides (LPS) .

MechanismEffect
Inhibition of NO productionReduces inflammation in macrophages
Downregulation of cytokinesAlleviates symptoms in models of asthma and lung injury

3. Antioxidant Activity

The antioxidant capacity of this compound helps mitigate oxidative stress-related damage. Research indicates that it can enhance the activity of antioxidant enzymes, thus protecting against cellular damage in diabetic models .

Case Studies

Case Study 1: Diabetes Management
In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in fasting blood glucose levels and improvements in lipid profiles. The study concluded that this compound could be a viable candidate for managing diabetes due to its dual action on glucose metabolism and inflammation .

Case Study 2: Respiratory Health
Another study assessed the effects of this compound on respiratory conditions induced by allergens. Results showed a marked decrease in Th2 cytokines (IL-4, IL-5, IL-13) and an increase in Th1 cytokine (IFN-γ), suggesting its potential use in treating asthma and related respiratory disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • AMPK Activation: By activating AMPK, this compound enhances glucose uptake and lipid metabolism, contributing to its hypoglycemic effects.
  • Cytokine Modulation: It modulates immune responses by influencing cytokine production, particularly in inflammatory conditions.
  • Antioxidant Enzyme Regulation: It enhances the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, reducing oxidative stress.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPTUAQJIALPLJ-NCHDIWMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88901-44-4
Record name Mogroside II-A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOGROSIDE II-A1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ES958MJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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